2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid
Description
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-16-10(15)12-6-4-11(5-7-12)8(2)9(13)14/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHASFCKGQIETJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to elucidate its biological activities, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid has the following chemical structure:
- Molecular Formula : C13H19N3O4
- CAS Number : 1250888-43-7
The compound features a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.
Biological Activity Overview
Research indicates that 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : The piperazine moiety is associated with neuroprotective effects, potentially making this compound relevant in treating neurodegenerative diseases.
- Antitumor Activity : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth.
The biological activity of 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, influencing neurochemical pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cellular proliferation, contributing to its antitumor effects.
- Cellular Signaling Pathways : The modulation of various signaling pathways, such as PI3K/Akt and MAPK pathways, may underlie its therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neuronal damage | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Study: Antitumor Activity
A study conducted on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics.
Table 2: IC50 Values for Cancer Cell Lines
Future Directions
Further research is warranted to explore the full therapeutic potential of 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid. Key areas for future investigation include:
- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
- Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.
- Formulation Development : To optimize delivery methods for enhanced bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
a) 2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propanoic acid
- Structure : The ethoxycarbonyl group is replaced with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula : C₁₂H₂₁N₂O₄; Molecular Weight : 269.31 .
- Key Differences :
- The Boc group is bulkier and more lipophilic than ethoxycarbonyl, enhancing stability under basic conditions but requiring acidic conditions for deprotection .
- Applications: Boc-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) due to their orthogonal protection strategies, unlike the ethoxycarbonyl variant, which is less commonly used in SPPS .
b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Features a fluorenylmethoxycarbonyl (Fmoc) group instead of ethoxycarbonyl.
- Molecular Formula : C₂₁H₂₀N₂O₄; Molecular Weight : 364.40 .
- Key Differences: The Fmoc group is base-labile, making it ideal for temporary protection in SPPS, whereas ethoxycarbonyl lacks this selective deprotection utility.
Core Heterocycle Modifications
a) 3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic Acid Hydrochloride
- Structure : Replaces piperazine with piperidine (a six-membered ring with one nitrogen atom).
- Molecular Formula: C₁₁H₂₀ClNO₄; Molecular Weight: 265.73 .
- Key Differences: Piperidine is less basic than piperazine, reducing solubility in acidic environments.
b) Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoate
Functional Group Modifications
a) 3-(4-(Dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)-propanoic Acid Derivatives
- Structure : Substitutes ethoxycarbonyl with a dibenzoazepine moiety.
- Key Differences :
- The dibenzoazepine group introduces polycyclic aromaticity, enabling π-π stacking interactions with receptors like H₁ and 5-HT₂A, which are targeted in sleep disorder therapeutics .
- Applications: Highlights the role of bulky substituents in receptor modulation, a feature absent in the simpler ethoxycarbonyl variant .
Data Table: Structural and Functional Comparison
Preparation Methods
Synthesis via Ethyl 3-(piperazin-1-yl)propanoate Intermediate
One of the primary synthetic routes involves the use of ethyl 3-(piperazin-1-yl)propanoate dihydrochloride as a starting material. The preparation proceeds through the following key steps:
Step a: Reaction of ethyl 3-(piperazin-1-yl)propanoate dihydrochloride with potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at temperatures ranging from -10 °C to 80 °C. This step facilitates deprotonation and activation of the piperazine nitrogen for subsequent substitution.
Step b: Further functionalization using sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C or palladium-catalyzed coupling reactions employing Pd₂(dba)₃ with di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) and cesium carbonate (Cs₂CO₃) in toluene-water mixtures at 80–100 °C.
Step c: Hydrolysis of ester groups using 1 M sodium hydroxide (NaOH) aqueous solution in ethanol (EtOH) and THF at 60 °C to yield the corresponding carboxylic acid.
Step d: Re-esterification or further modification using ethyl acrylate under reflux in ethanol.
These steps collectively yield the target compound with the ethoxycarbonyl group attached to the piperazine ring, followed by the propanoic acid moiety formation.
Use of Boc-Protected Piperazine and Palladium Catalysis
Another approach involves the use of 1-Boc-piperazine (tert-butoxycarbonyl-protected piperazine) as a precursor, which undergoes palladium-catalyzed coupling reactions with various aryl or heteroaryl halides under microwave irradiation and elevated temperatures (e.g., 170 °C for 30 minutes). The Boc group is later removed under acidic or basic conditions to reveal the free piperazine nitrogen for further functionalization.
This method leverages:
Microwave-assisted synthesis for rapid reaction times.
Use of acetic acid, formaldehyde, and acetic anhydride as reagents for intermediate formation.
Purification by silica gel column chromatography with hexane-ethyl acetate solvent systems.
Subsequent reaction with ethyl acrylate or similar esters to introduce the ethoxycarbonyl functionality.
The final hydrolysis step converts esters to the propanoic acid functionality.
Crystallization and Amorphous Form Preparation
While the above methods focus on chemical synthesis, the preparation of the compound in specific solid-state forms is crucial for pharmaceutical applications. The following methods are reported for obtaining pure amorphous or crystalline forms of the compound:
Dissolution and Solvent Removal: Dissolving the compound in suitable solvents such as alcohols, chloro solvents, or polar aprotic solvents at temperatures ranging from 20 °C to reflux, followed by solvent removal techniques including evaporation under reduced pressure, spray drying, freeze drying, or cooling-induced precipitation.
Seeding for Crystallization: Addition of seed crystals of a known polymorph to the solution to induce crystallization of a specific form, enhancing purity and stability.
Temperature Control: Maintaining solution and crystallization temperatures in defined ranges (e.g., -30 °C to 30 °C) to control the polymorphic outcome.
These methods yield solid forms characterized by powder X-ray diffraction (PXRD) patterns, ensuring reproducibility and pharmaceutical grade quality.
Comparative Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Deprotonation and activation | K₂CO₃, ethyl 3-(piperazin-1-yl)propanoate | -10 °C to 80 °C | NMP | Enables nucleophilic substitution |
| Palladium-catalyzed coupling | Pd₂(dba)₃, di-tBuXPhos, Cs₂CO₃ | 80–100 °C | Toluene–water | Facilitates C-N bond formation |
| Ester hydrolysis | 1 M NaOH (aq), EtOH, THF | 60 °C | EtOH, THF | Converts ester to propanoic acid |
| Microwave-assisted synthesis | Acetic acid, formaldehyde, acetic anhydride | 170 °C (microwave) | - | Rapid intermediate formation |
| Solid form preparation | Solvent evaporation, spray drying, seeding | 20–35 °C (dissolution), -30 to 30 °C (crystallization) | Alcohols, chloro solvents, polar aprotic solvents | Controls polymorphism and purity |
Research Findings and Analysis
The use of ethyl 3-(piperazin-1-yl)propanoate dihydrochloride as a key intermediate is well-supported for efficient synthesis of the target compound, allowing for high yields and manageable reaction conditions.
Palladium-catalyzed coupling reactions have been demonstrated to be effective in attaching various substituents to the piperazine nitrogen, with ligands such as di-tBuXPhos enhancing catalytic activity and selectivity.
Hydrolysis under mild alkaline conditions ensures conversion of ester groups to carboxylic acids without significant side reactions, preserving the integrity of sensitive functional groups.
Solid-state form control via solvent selection and temperature management is critical for pharmaceutical development, impacting solubility, stability, and bioavailability.
The reported methods avoid harsh reagents and conditions, favoring environmentally benign solvents and catalysts where possible, aligning with green chemistry principles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
